CP-471474 is an orally active, broad-spectrum matrix metalloproteinase (MMP) inhibitor characterized by its sub-nanomolar to low-nanomolar potency against MMP-2, MMP-13, MMP-9, and MMP-3 . Crucially for procurement and experimental design, it exhibits a highly specific MMP-1 sparing profile (IC50 = 1,170 nM), differentiating it from classic pan-MMP inhibitors like ilomastat[1]. Supplied as a crystalline solid with high DMSO solubility (≥20 mg/mL), it is extensively utilized in chronic in vivo models of tissue remodeling, such as post-myocardial infarction (MI) left ventricular dilation and cigarette smoke-induced emphysema, where preserving baseline MMP-1-mediated fibrillar collagen turnover is physiologically critical.
Substituting CP-471474 with generic broad-spectrum MMP inhibitors (e.g., ilomastat) or highly selective single-target agents (e.g., CL-82198) fundamentally alters in vivo outcomes and risks experimental failure in tissue remodeling models [1]. Classic pan-MMP inhibitors potently block MMP-1, which impairs beneficial angiogenesis and disrupts normal fibrillar collagen degradation, leading to off-target fibrotic complications in cardiovascular studies. Conversely, substituting with a highly selective MMP-13 inhibitor fails to capture the synergistic pathological roles of MMP-2 and MMP-9 in complex inflammatory diseases. Procuring CP-471474 provides a precise pharmacological window, allowing researchers to simultaneously neutralize the destructive MMP-2/9/13 axis while sparing MMP-1 to maintain essential vascular and extracellular matrix homeostasis.
In comparative enzymatic assays, CP-471474 demonstrates sub-nanomolar to low-nanomolar IC50 values for MMP-2 (0.7 nM), MMP-13 (0.9 nM), MMP-9 (13 nM), and MMP-3 (16 nM) . However, unlike the benchmark pan-MMP inhibitor ilomastat, which potently inhibits MMP-1, CP-471474 exhibits an IC50 of 1,170 nM for MMP-1, representing a >1,000-fold selectivity window[1]. This allows buyers to dose the compound in vivo to achieve complete suppression of pathological MMPs without crossing the threshold for MMP-1 inhibition.
| Evidence Dimension | IC50 for MMP-1 vs. MMP-2/13 |
| Target Compound Data | CP-471474: MMP-2 (0.7 nM), MMP-13 (0.9 nM), MMP-1 (1,170 nM) |
| Comparator Or Baseline | Ilomastat: Potent inhibition across MMP-1, -2, -3, -8, and -9 |
| Quantified Difference | >1,000-fold selectivity for MMP-2/13 over MMP-1 for CP-471474 |
| Conditions | In vitro quenched fluorescent substrate cleavage assays |
Procuring an MMP-1 sparing inhibitor is critical for cardiovascular and tissue remodeling studies where blocking MMP-1 causes detrimental anti-angiogenic and fibrotic side effects.
CP-471474 is highly processable for chronic in vivo administration, demonstrating stability in methylcellulose vehicles for delivery via osmotic pumps or oral gavage [1]. In a rabbit model of myocardial infarction, continuous administration of CP-471474 (120 mg/day) restricted left ventricular dilation over 4 weeks compared to vehicle controls [1]. The increase in end-diastolic dimension was restricted to 1.3 ± 0.3 mm in the CP-471474 group, compared to a 3.1 ± 0.5 mm expansion in the vehicle group [2]. Because it spares MMP-1, CP-471474 administration increased subendocardial neovascularization (46 ± 4 capillaries/field vs. 17 ± 3 for vehicle), a protective effect lost with non-selective inhibitors.
| Evidence Dimension | Increase in end-diastolic dimension post-MI (4 weeks) |
| Target Compound Data | CP-471474 (120 mg/d): 1.3 ± 0.3 mm |
| Comparator Or Baseline | Vehicle control: 3.1 ± 0.5 mm |
| Quantified Difference | 58% reduction in pathological ventricular dilation |
| Conditions | Rabbit surgical myocardial infarction model, 4-week continuous administration |
Validates the compound's formulation compatibility and systemic efficacy for long-term cardiovascular procurement needs, proving it halts remodeling without inhibiting angiogenesis.
In models of cigarette smoke-induced lung inflammation, relying on a single-target inhibitor often fails to halt disease progression due to compensatory protease activity. CP-471474, administered subcutaneously at 20 mg/kg/day, delayed the progression of emphysema and reduced destructive lung lesions in guinea pig models over 2 to 4 months . By simultaneously neutralizing both pro-MMP-9 and active MMP-13/MMP-2, it provides a comprehensive blockade of the inflammatory protease cascade that single-target agents cannot achieve [1].
| Evidence Dimension | Reduction in destructive pulmonary lesions |
| Target Compound Data | CP-471474 (20 mg/kg/day): Measurable reduction in smoke-induced lesions at 2 months |
| Comparator Or Baseline | Single-target MMP inhibitors: Incomplete blockade of the protease cascade |
| Quantified Difference | Comprehensive multi-MMP neutralization vs. compensatory failure |
| Conditions | Guinea pig model of cigarette smoke-induced COPD/emphysema |
Buyers studying complex pulmonary pathologies should select CP-471474 over highly selective single-MMP inhibitors to ensure robust suppression of redundant inflammatory pathways.
Ideal for long-term in vivo studies (e.g., post-myocardial infarction in mice/rabbits) where preventing left ventricular dilation is required, but preserving MMP-1-mediated angiogenesis and physiological collagen turnover is critical [1].
The compound's ability to simultaneously block MMP-2, -9, and -13 makes it the precise pharmacological tool for modeling the prevention of cigarette smoke-induced lung tissue destruction, outperforming single-target alternatives [1].
Useful as a broad-spectrum control in cell cycle progression and migration assays (e.g., A375 melanoma cells), where distinguishing the roles of the MMP-2/9/13 axis from MMP-1 is necessary for identifying metastatic mechanisms [2].
Due to its stability in methylcellulose and compatibility with osmotic pumps, CP-471474 is highly suited for pharmacokinetic studies requiring steady-state plasma concentrations over multi-week protocols [1].
Irritant